molecular formula C12H6Cl2N2 B2706448 2-Chloro-5-(3-chlorophenyl)nicotinonitrile CAS No. 338964-13-9

2-Chloro-5-(3-chlorophenyl)nicotinonitrile

Cat. No.: B2706448
CAS No.: 338964-13-9
M. Wt: 249.09
InChI Key: HNQIKWUGARDOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-5-(3-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

2-Chloro-5-(3-chlorophenyl)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It may be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

2-Chloro-5-(3-chlorophenyl)nicotinonitrile can be compared to other similar compounds such as:

  • 2-Chloro-5-(4-chlorophenyl)nicotinonitrile
  • 2-Chloro-5-(2-chlorophenyl)nicotinonitrile

These compounds share similar structures but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound may result in different chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-3-1-2-8(5-11)10-4-9(6-15)12(14)16-7-10/h1-5,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIKWUGARDOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.